N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide
Overview
Description
“N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide” is a chemical compound with the molecular formula C16H21NO51. It has a molecular weight of 307.34 g/mol1. This product is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it’s worth noting that similar compounds are often used as building blocks for the synthesis of complex carbohydrates2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H21NO51. However, the specific structural details, such as bond lengths and angles, are not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results. It’s important to note that the reactivity of a compound depends on its molecular structure and the conditions under which it is used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, solubility, and stability, are not provided in the search results1.Scientific Research Applications
Anticancer Activity
Research focused on the design, synthesis, and in vitro cytotoxic activity of certain acetamide derivatives demonstrates the potential of structurally related compounds in anticancer applications. For instance, compounds synthesized using aryloxy groups attached to the C2 of the pyrimidine ring showed appreciable cancer cell growth inhibition against a range of cancer cell lines. This suggests a potential for related compounds to act as anticancer agents by inhibiting cancer cell growth through specific structural modifications (Al-Sanea et al., 2020).
Coordination Complexes and Antioxidant Activity
Studies on pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with significant antioxidant activities. These complexes, characterized by their specific ligand structures and metal ion centers, exhibit notable in vitro antioxidant properties. The research highlights the potential of acetamide derivatives in developing compounds with antioxidant capabilities, which could be beneficial in combating oxidative stress-related diseases (Chkirate et al., 2019).
Structural and Crystallographic Studies
Structural studies on compounds containing the acetamide group, such as the crystallographic analysis of N-substituted acetamides, provide insights into the molecular arrangements and interactions that govern the properties of these compounds. These studies are crucial for understanding the potential applications of similar compounds in materials science and molecular engineering (Missioui et al., 2022).
Antioxidant and Anti-inflammatory Compounds
The synthesis and evaluation of novel acetamide derivatives for their antioxidant and anti-inflammatory activities demonstrate the therapeutic potential of these compounds. Certain synthesized acetamides show promising results in various assays, suggesting their applicability in developing treatments for conditions associated with inflammation and oxidative damage (Koppireddi et al., 2013).
Safety And Hazards
The safety and hazards associated with this compound are not detailed in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially when their safety profiles are not well-known1.
Future Directions
The future directions for the use of this compound are not specified in the search results. Its potential applications would depend on its physical and chemical properties, as well as the results of future research studies.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For a more detailed analysis, please refer to specific scientific literature or databases.
properties
IUPAC Name |
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-10(18)17-12-8-14(19-2)21-13-9-20-16(22-15(12)13)11-6-4-3-5-7-11/h3-7,12-16H,8-9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYLYTADQGGFEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(OC2C1OC(OC2)C3=CC=CC=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80946614 | |
Record name | Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide | |
CAS RN |
23819-31-0, 4115-63-3 | |
Record name | NSC294860 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC276415 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4,6-O-benzylidene-2,3-dideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80946614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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